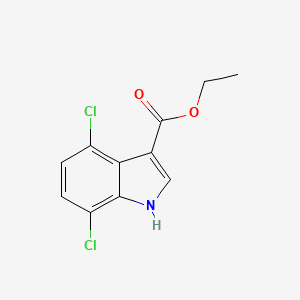![molecular formula C13H9BrN2O B15045947 2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile CAS No. 2006278-12-0](/img/structure/B15045947.png)
2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile is a chemical compound with the molecular formula C13H9BrN2O and a molecular weight of 289.13 g/mol. This compound is characterized by the presence of a brominated pyridine ring and a phenylacetonitrile moiety, connected through an ether linkage. It is a useful research chemical and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile typically involves the reaction of 5-bromo-3-pyridinol with 2-phenylacetonitrile in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases used include potassium carbonate or sodium hydride, and solvents such as dimethylformamide or tetrahydrofuran are often employed.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the nitrile group.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions may involve the use of bases such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving pyridine derivatives.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-[(5-Bromo-2-pyridyl)oxy]acetate: Similar in structure but with an acetate group instead of a phenylacetonitrile moiety.
5-Bromopyridine-3-boronic acid: Contains a brominated pyridine ring but with a boronic acid group instead of an ether linkage.
Uniqueness
2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile is unique due to its combination of a brominated pyridine ring and a phenylacetonitrile moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
CAS No. |
2006278-12-0 |
|---|---|
Molecular Formula |
C13H9BrN2O |
Molecular Weight |
289.13 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)oxy-2-phenylacetonitrile |
InChI |
InChI=1S/C13H9BrN2O/c14-11-6-12(9-16-8-11)17-13(7-15)10-4-2-1-3-5-10/h1-6,8-9,13H |
InChI Key |
AVAFITYVQFVPLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)OC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


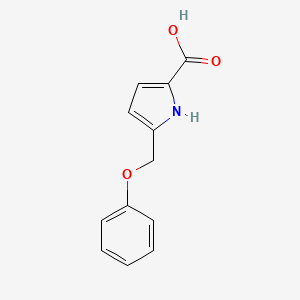
![(E)-N,N-Dimethyl-N'-{6H,7H,8H,9H-naphtho[2,1-D][1,3]thiazol-2-YL}methanimidamide](/img/structure/B15045873.png)
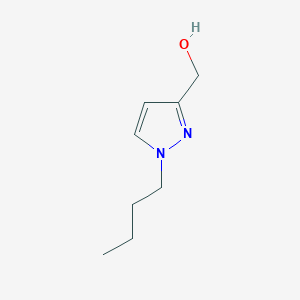
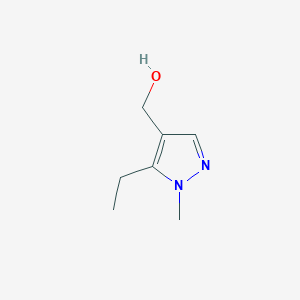
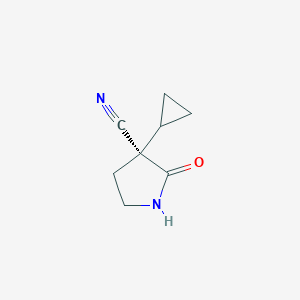
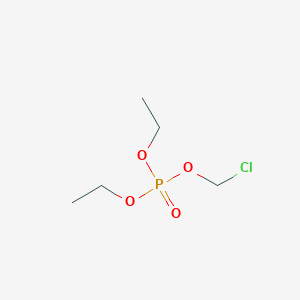
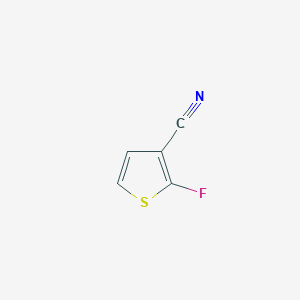
![(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid](/img/structure/B15045913.png)
![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(3-methylphenyl)-3-oxopropanenitrile](/img/structure/B15045914.png)
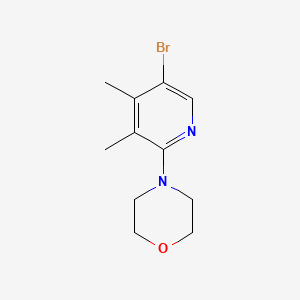
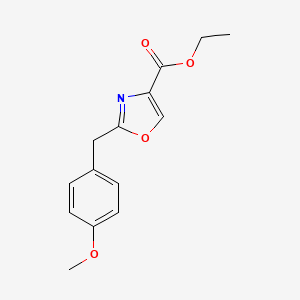
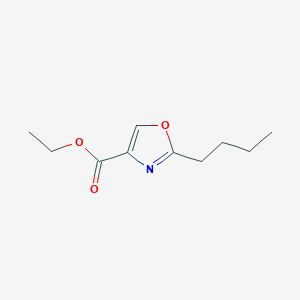
![tert-Butyl (8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate](/img/structure/B15045955.png)
